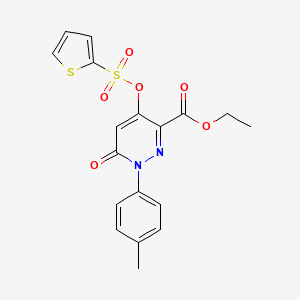

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of heterocyclic compounds, particularly those containing sulfur and nitrogen in their structures, is a significant area of research due to their versatile chemical and physical properties, which are applicable in various fields including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multicomponent reactions, providing efficient routes to complex structures. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate through multicomponent reactions showcases the complexity and efficiency of these synthetic strategies (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the molecular conformation of synthesized compounds. For example, the crystal structure of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate was determined, revealing its triclinic system and providing insights into its molecular geometry and electronic properties (Sathiya & Senthilkumar, 2020).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds towards various reagents underlines their chemical diversity. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to produce regioisomeric pyrazoles highlights the complexity of potential chemical transformations (Mikhed’kina et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of these compounds. Studies like the one on ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, which explored its optical, thermal, and nonlinear optical properties, contribute significantly to our understanding of these aspects (Sathiya & Senthilkumar, 2020).

Applications De Recherche Scientifique

Analytical Methods for Determining Antioxidant Activity

A critical presentation of important tests used to determine antioxidant activity is provided, highlighting detection mechanisms, applicability, advantages, and disadvantages. Methods based on the transfer of a hydrogen atom, electron transfer, and mixed tests involving both processes are discussed. These assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, are crucial for antioxidant analysis in various samples. Complementary methods involving electrochemical (bio)sensors offer insights into the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

ABTS/PP Decolorization Assay of Antioxidant Capacity

The ABTS•+ radical cation-based assays, widely used for determining antioxidant capacity, are analyzed to understand the reaction pathways underlying the ABTS/potassium persulfate decolorization assay. The study highlights the formation of coupling adducts with ABTS•+ by some antioxidants and the need for further elucidation of the contribution of these reactions to the total antioxidant capacity. This review underscores the complexity of comparing antioxidants using ABTS-based assays and recommends their cautious application (Ilyasov et al., 2020).

Importance of Poly(ethylene glycol) Alternatives

This review focuses on the immunogenicity of Poly(ethylene glycol) (PEG) in drug delivery and bioconjugation, highlighting the need for alternatives due to the formation of anti-PEG antibodies. The discussion includes the evaluation of promising yet imperfect alternatives to PEG and the urgent need for the development and synthesis of new materials to replace PEG in various applications, considering its wide use in nanomedicine and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Propriétés

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYHAXBRJUAORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)

![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)

![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)